![molecular formula C22H21ClN4 B12211509 N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211509.png)
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxicity against various cancer cell lines. A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
These results suggest that this compound may serve as a promising lead for the development of new anticancer agents, potentially through the modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structural characteristics of this compound suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Structural Analysis
The crystal structure analysis of the compound reveals important geometrical parameters that may influence its biological activity. The dihedral angles between the fused pyrazole and pyridine rings are critical for understanding its reactivity and interaction with biological targets .
Study on Anticancer Properties
In a study published in Pharmaceuticals, researchers investigated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The findings highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
In Silico Studies
In silico docking studies have been performed to predict how this compound interacts with key enzymes involved in cancer progression and inflammation. These studies provide insights into its potential as a therapeutic agent by elucidating binding affinities and interaction modes with target proteins .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit protein kinases involved in cancer cell growth, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrimido[4,5-d]pyrimidine: Exhibits antiproliferative and antioxidant activities.
Pyrido[2,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that influence its biological activity:
- Ethyl group at position 6
- Chlorophenyl group at position 4
- Dimethyl and phenyl groups contributing to its structural complexity
These structural characteristics are critical for its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound this compound has shown promising results in vitro against various cancer cell lines.
Case Studies and Findings
- Inhibition of MCF-7 Cell Line:
- Structure-Activity Relationship (SAR):
- Cytotoxicity in Various Cell Lines:
Antimicrobial Properties
In addition to anticancer activity, this compound has demonstrated antimicrobial properties.
Key Findings
- Inhibition of Bacterial Growth:
- Biofilm Disruption:
Summary of Biological Activities
Properties
Molecular Formula |
C22H21ClN4 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-4-19-14(2)24-22-20(16-8-6-5-7-9-16)15(3)26-27(22)21(19)25-18-12-10-17(23)11-13-18/h5-13,25H,4H2,1-3H3 |
InChI Key |
MZKLAJZETJJALC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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